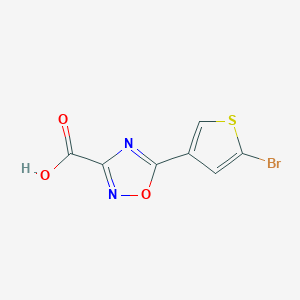![molecular formula C10H17N3O B13065182 4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13065182.png)
4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a compound that features a cyclohexane ring substituted with a hydroxyl group and a pyrazole ring bearing an amino group
Métodos De Preparación
The synthesis of 4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-amino-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and hydroxyl group can form hydrogen bonds with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives and cyclohexanol derivatives. Compared to these compounds, 4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is unique due to the presence of both a pyrazole ring and a cyclohexanol moiety, which may confer distinct chemical and biological properties. Similar compounds include:
- 3-Amino-1-methyl-1H-pyrazole
- 4-(3-Aminopyrazol-1-yl)butan-1-ol
- Cyclohexanone derivatives with various substituents
This compound’s unique structure allows for a wide range of applications and reactivity, making it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-[(3-aminopyrazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O/c11-10-5-6-13(12-10)7-8-1-3-9(14)4-2-8/h5-6,8-9,14H,1-4,7H2,(H2,11,12) |
Clave InChI |
ZEZHRGOOPFVEFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN2C=CC(=N2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)
![5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065116.png)
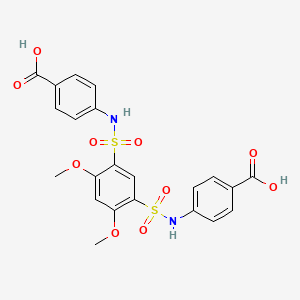
![[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13065137.png)
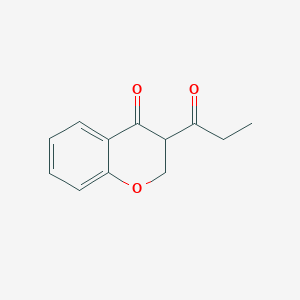
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065139.png)

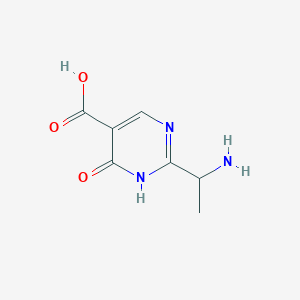

![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13065170.png)
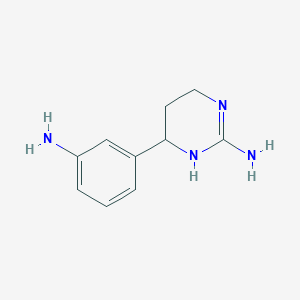
![4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13065189.png)
